5-Methoxypenta-1,3-diyne

Description

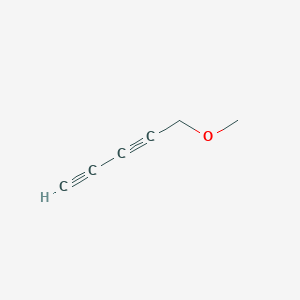

Structure

2D Structure

3D Structure

Properties

CAS No. |

42329-96-4 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

5-methoxypenta-1,3-diyne |

InChI |

InChI=1S/C6H6O/c1-3-4-5-6-7-2/h1H,6H2,2H3 |

InChI Key |

QEYXWAXAOMNKHM-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxypenta 1,3 Diyne and Analogous Ethers

General Approaches to Propargylic Ethers

Gold-Catalyzed Alkynylation of Acetals with Terminal Alkynes

A notable method for the formation of propargylic ethers involves the gold-catalyzed reaction of terminal alkynes with acetals. jst.go.jp This approach is advantageous due to the mild reaction conditions and the high efficiency of gold catalysts. Extensive optimization of reaction conditions has revealed that thermally stable cationic gold catalysts bearing bulky ligands are particularly effective. jst.go.jp One such catalyst is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene 3-1H-benzo[d] jst.go.jpresearchgate.netacs.orgtriazolyl gold trifluoromethanesulfonate. jst.go.jp The choice of solvent also plays a crucial role, with ether solvents like tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and 1,4-dioxane proving to be effective for this transformation. jst.go.jp

The scope of this reaction is broad, accommodating a variety of terminal alkynes and acetals. jst.go.jp For instance, arylalkynes with both electron-donating and electron-withdrawing groups, as well as alkyl alkynes, can be successfully coupled with different acetals, including diethyl, diisopropyl, and cyclic acetals, to afford a wide range of propargylic ethers in good to excellent yields. jst.go.jp

Table 1: Gold-Catalyzed Synthesis of Propargylic Ethers from Acetals and Terminal Alkynes

| Entry | Alkyne | Acetal | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Benzaldehyde dimethyl acetal | 2 | Toluene | 50 | 0 |

| 2 | Phenylacetylene | Benzaldehyde dimethyl acetal | 2 (AuCl₃) | Toluene | 50 | 0 |

| 3 | Phenylacetylene | Benzaldehyde dimethyl acetal | 2 (IPrAu(BTZ-H)OTf) | THF | 100 | 87 |

| 4 | 4-Methylphenylacetylene | Benzaldehyde dimethyl acetal | 2 | THF | 100 | 85 |

| 5 | 4-Methoxyphenylacetylene | Benzaldehyde dimethyl acetal | 2 | THF | 100 | 88 |

| 6 | 1-Hexyne | Benzaldehyde dimethyl acetal | 2 | THF | 100 | 65 |

| 7 | Phenylacetylene | Benzaldehyde diethyl acetal | 2 | THF | 100 | 92 |

| 8 | Phenylacetylene | Cyclohexanone dimethyl ketal | 2 | THF | 100 | 78 |

Synthesis through Benzotriazole Derivatives

The use of benzotriazole derivatives presents another versatile route for the synthesis of propargylic ethers. This method leverages the excellent leaving group ability of the benzotriazolyl moiety. While specific examples detailing the synthesis of 5-Methoxypenta-1,3-diyne using this method are not prevalent, the general strategy involves the reaction of α-(benzotriazolyl) ethers with organometallic reagents.

This methodology has been successfully applied to the synthesis of a variety of propargylic ethers and amines. The versatility of benzotriazole as a synthetic auxiliary allows for its application in the construction of complex molecular architectures.

Catalyst-Free and Microwave-Assisted Preparations from Carbonates and Alcohols

In the pursuit of more environmentally benign and efficient synthetic methods, catalyst-free and microwave-assisted preparations have gained significant attention. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net The synthesis of propargylic ethers from their corresponding carbonates and various alcohols can be achieved under microwave irradiation without the need for a catalyst. nih.govresearchgate.net This approach offers several advantages, including significantly reduced reaction times, often from hours to minutes, and higher yields compared to conventional heating methods.

The Williamson ether synthesis, a classical method for preparing ethers, can be adapted to microwave conditions, often leading to improved outcomes. For instance, the reaction of alcohols with alkyl halides in the presence of a base like potassium carbonate can be accelerated under microwave irradiation. While specific data for the reaction of propargylic carbonates with alcohols to form ethers like this compound under these conditions is limited, the general principle suggests a viable and efficient synthetic route.

Table 2: Microwave-Assisted Ether Synthesis

| Entry | Alcohol/Phenol | Alkylating Agent | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenol | Benzyl chloride | NaOH, MW | < 5 min | 95 |

| 2 | 4-Methoxyphenol | Benzyl bromide | K₂CO₃, MW | 7 min | 92 |

| 3 | 1-Octanol | Benzyl chloride | KOH/K₂CO₃, TBAB, MW | 90 sec | 88 |

| 4 | Phenol | Iodomethane | K₂CO₃, Acetone (B3395972), MW | 3 min | 90 |

| 5 | 4-Nitrophenol | 4-Fluoronitrobenzene | K₂CO₃, DMSO, MW | < 10 min | 85 |

Reductive Cleavage Strategies for Propargylic Ethers

Reductive cleavage of propargylic ethers is a synthetic strategy that can be employed for the formation of new chemical bonds. researchgate.netacs.org This method involves the cleavage of the C–O bond at the propargylic position, typically mediated by an alkali metal, to generate a carbanionic species. acs.org This intermediate can then be trapped with a suitable electrophile to furnish a new product. For instance, treatment of propargylic ethers with sodium dispersion in the presence of lithium iodide leads to the formation of a carbanion, which can then react with electrophiles like trimethoxyborane to yield allenylboronates. acs.org

While this method is often used for the synthesis of allenes, it demonstrates the principle of activating the propargylic position for further functionalization. By carefully selecting the substrate and the electrophile, this strategy could potentially be adapted for the synthesis of substituted propargylic ethers.

Organometallic Reagent-Mediated Propargylation (e.g., Metal Acetylides, Chromium, Silver, Iron, Tin)

The reaction of organometallic reagents with electrophiles is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org In the context of propargylic ether synthesis, organometallic acetylides can act as nucleophiles, attacking an appropriate electrophile to form the desired ether linkage. researchgate.net Various metals can be used to generate these acetylides, including lithium, magnesium (in the form of Grignard reagents), zinc, tin, and copper. jst.go.jpnih.gov

The Nicholas reaction, for example, utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic carbocation, which can then be attacked by a nucleophile such as an alcohol to form a propargylic ether. acs.orgnih.gov Iron-catalyzed carbometalation of propargylic alcohols with Grignard reagents has also been shown to be an effective method. nih.gov Furthermore, silver-catalyzed reactions of propargylic alcohols have been developed. nih.gov Tin-mediated Barbier-type propargylation of aldehydes provides a direct route to homopropargylic alcohols, which can be precursors to propargylic ethers. nih.gov

Table 3: Organometallic Reagent-Mediated Propargylation

| Entry | Organometallic Reagent | Electrophile | Metal | Product Type |

|---|---|---|---|---|

| 1 | Lithium phenylacetylide | Benzaldehyde | Lithium | Propargylic alcohol |

| 2 | Propargylmagnesium bromide | Acetone | Magnesium | Homopropargylic alcohol |

| 3 | Allenyltrichlorosilane | Benzaldehyde | Silver | Homopropargylic alcohol |

| 4 | Propargyl bromide | Benzaldehyde | Iron | Homopropargylic alcohol |

| 5 | Propargyl bromide | Benzaldehyde | Tin | Homopropargylic alcohol |

Copper-Mediated Cross-Coupling Reactions for Unsaturated Ether Linkages

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful tools for the formation of carbon-oxygen bonds, including those found in unsaturated ethers. acs.orgmdpi.com These reactions typically involve the coupling of an alcohol or phenol with a vinyl or aryl halide in the presence of a copper catalyst and a base. acs.orgmdpi.com

Modern advancements in this area have led to the development of more efficient and milder catalytic systems. mdpi.com The use of various ligands can significantly improve the reaction efficiency and substrate scope. acs.org Copper(I) and Copper(II) salts are commonly employed as catalysts. nih.govacs.org This methodology is particularly useful for the synthesis of aryl and vinyl ethers and can be extended to the synthesis of propargylic ethers through the coupling of an appropriate alkynyl halide with an alcohol.

Table 4: Copper-Mediated Synthesis of Ethers

| Entry | Alcohol/Phenol | Halide | Catalyst | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenol | Iodobenzene | CuI | Cs₂CO₃ | 85 |

| 2 | 1-Butanol | Iodobenzene | Cu(OAc)₂ | K₃PO₄ | 78 |

| 3 | Phenol | Vinyl bromide | CuI | K₂CO₃ | 65 |

| 4 | Methanol | 1-Bromo-1-propyne | CuCl | Et₃N | Not Reported |

| 5 | Phenol | 4-Bromoanisole | CuI | Cs₂CO₃ | 90 |

Targeted Synthesis of 1,3-Diyne Frameworks

The construction of the 1,3-diyne motif is a central challenge in the synthesis of numerous natural products and functional organic materials. Several catalytic methods have been developed to facilitate the formation of this conjugated system with high efficiency and control.

A highly effective method for synthesizing unsymmetrical 1,3-diynes involves the cross-coupling of alkynyl bromides with alkynyl aluminium reagents, catalyzed by nickel complexes. rsc.orgccspublishing.org.cnresearchgate.netresearchgate.net This approach offers a simple and efficient route to the target compounds under mild reaction conditions. ccspublishing.org.cnresearchgate.net

The reaction typically employs a nickel(II) salt, such as nickel(II) acetate (Ni(OAc)₂) or nickel(II) acetylacetonate (Ni(acac)₂), in combination with a phosphine ligand. rsc.orgccspublishing.org.cn For instance, the use of Ni(OAc)₂ with tri(o-furyl)phosphine ((o-furyl)₃P) has been shown to effectively catalyze the coupling of various alkynyl bromides with organoalane reagents, affording unsymmetrical 1,3-diynes in excellent yields. rsc.orgresearchgate.net The reaction proceeds efficiently at room temperature or with gentle heating (60 °C) in solvents like diethyl ether (Et₂O) or toluene. rsc.orgresearchgate.net

Similarly, a system using Ni(acac)₂ and 1,2-bis(diphenylphosphino)ethane (dppe) in 1,2-dimethoxyethane successfully mediates the coupling, yielding the desired 1,3-diyne products in good to excellent yields at room temperature. ccspublishing.org.cnresearchgate.net This methodology is robust, tolerating a range of substituents on both the alkynyl aluminum and alkynyl bromide coupling partners, including aromatic and heteroaromatic groups like α-ethynylnaphthalene and 2-ethynylthiophene. ccspublishing.org.cnresearchgate.net The process is valued for its simplicity and operational ease, providing a reliable strategy for the synthesis of 1,3-diyne derivatives. ccspublishing.org.cnresearchgate.net

Table 1: Nickel-Catalyzed Synthesis of 1,3-Diynes

| Catalyst System | Ligand | Temp. (°C) | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Ni(OAc)₂ | (o-furyl)₃P | RT or 60 | Et₂O or Toluene | up to 94 | rsc.orgresearchgate.net |

| Ni(acac)₂ | dppe | RT | 1,2-dimethoxyethane | up to 90 | ccspublishing.org.cnresearchgate.net |

Gold catalysts are effective in promoting the annulation of unsymmetrically substituted 1,5-diynes to produce pentalene derivatives. This intramolecular cyclization allows for precise control over the regiochemistry of the resulting polycyclic structures, which is crucial for applications in materials science. When an unsymmetrically substituted 1,5-diyne, such as one bearing a methoxy (B1213986) group, undergoes this annulation, two isomeric products are possible.

The selectivity of the reaction is governed by both electronic and steric effects of the substituents at the terminal positions of the alkyne. In the case of a methoxy-substituted 1,5-diyne, the annulation can proceed with high regioselectivity. For example, the gold-catalyzed reaction of a diyne with a methoxy substituent resulted in a 96:4 ratio of the two possible isomeric pentalene products. Methoxy-substituted diynes have been successfully converted to their corresponding pentalenes in yields of around 63%. This demonstrates that electronic effects can direct the cyclization pathway, allowing for the controlled synthesis of specific isomers.

The synthesis of 1,3-diyne frameworks can be facilitated by the use of specialized precursors that act as synthons for the butadiyne unit. (Z)-1-Methoxybut-1-en-3-yne is a versatile building block that serves as a nucleophilic aldehyde and a butadiyne equivalent. acs.org Its utility has been demonstrated in the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is a key intermediate and highly reactive compound used for creating more complex fine chemicals and advanced materials. acs.orgnih.gov The en-yne structure of (Z)-1-methoxybut-1-en-3-yne allows for sequential reactions, where the different reactivity of the double and triple bonds can be exploited to build the desired carbon skeleton.

Convergent Synthetic Strategies for Complex Methoxy-Containing Polyunsaturated Structures

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, including methoxy-containing polyunsaturated natural products. nih.gov This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This method is often more efficient than linear syntheses, especially for complex targets.

One prominent convergent strategy for synthesizing methoxy-containing polyunsaturated structures, such as certain methoxylated ether lipids (MELs), is the polyacetylene approach. This method relies on the iterative coupling of smaller alkyne-containing fragments, such as propargyl bromides and terminal alkynes, often through copper-promoted reactions. The resulting polyyne framework is then stereoselectively semi-hydrogenated to yield the desired polyunsaturated all-cis alkene geometry. This strategy allows for the modular construction of complex lipids, where different head-group and tail-segment fragments can be synthesized separately and then combined.

For example, the synthesis of C18:3 n-3 and n-6 MELs has been achieved using this convergent approach. The synthesis involves disconnecting the target molecule into two key subunits: a monoyne fragment containing the chiral glyceryl head-group and a diyne fragment representing the hydrocarbon tail. These fragments are coupled, and the resulting triyne is subjected to a Z-selective semi-hydrogenation using Lindlar's catalyst to furnish the final methylene-interrupted triene structure. This convergent methodology provides a flexible and efficient pathway to complex, stereodefined polyunsaturated molecules containing methoxy functionalities.

Reactivity Profiles and Mechanistic Pathways of 5 Methoxypenta 1,3 Diyne Analogs

Sigmatropic Rearrangements in Methoxy-Substituted Polyenyl Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system in an intramolecular process. stereoelectronics.orgwikipedia.org The presence of a methoxy (B1213986) substituent in polyenyl systems can significantly influence the feasibility and outcome of these rearrangements, particularly proton shifts.

In conjugated polyenyl alkyl ethers, such as the diene analog 5-Methoxypenta-1,3-diene, base-catalyzed isomerization can occur through a series of consecutive proton shifts. acs.org This process, sometimes referred to as a "base walk," is effectively a remote proton transfer through the extended conjugated system. acs.org

Experimental and computational studies on polyenyl alkyl ethers have shown that a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can catalyze these formal [1,n]-proton shifts. acs.org The mechanism involves a rate-determining deprotonation at the carbon adjacent to the ether oxygen (C-1), followed by a sequence of proton shifts along the conjugated carbon chain. acs.org The migration continues until the most thermodynamically stable conjugated vinyl ether is formed, at which point the "base walking" ceases. acs.org This method is notably effective for these systems, as transition-metal catalysts can be ineffective due to the formation of stable coordination complexes with the ethers. acs.org For some polyenyl alkyl ethers, this process can result in proton transfers as far as eight carbons away, constituting a formal stereoelectronics.orgacs.org-proton shift, with good yields and high regioselectivity. acs.org

| Parameter | Description | Finding | Citation |

| Reaction Type | Isomerization of polyenyl alkyl ethers | Formal [1,n]-proton shifts ("base walk") | acs.org |

| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Effective under metal-free conditions | acs.org |

| Mechanism | Rate-determining deprotonation at C-1 | Followed by consecutive proton shifts | acs.org |

| Termination | Formation of the most thermodynamically stable product | The reaction stops at the thermodynamic minimum | acs.org |

| Outcome | Good yields (up to 85%) and regioselectivity (>20:1) | Production of conjugated vinyl ethers | acs.org |

Theoretical and computational studies provide significant insights into the influence of substituents on the energetics and reaction pathways of hydrogen migrations in conjugated systems. nih.gov For systems involving polyene and polyyne linkers, the nature of the substituent and the reaction site, as well as the length and type of the conjugated spacer, significantly affect the substituent's properties. nih.govsemanticscholar.org

| System Studied | Finding | Implication | Citation |

| Y–R–X Systems | Substituent properties depend on spacer (R), reaction site (Y), and substituent (X). | Electronic effects are highly modular and context-dependent. | nih.govsemanticscholar.org |

| Spacer Comparison | The order of decreasing substituent effect strength is polyene > polyyne > polythiophenyl > polyphenyl > acene. | The degree of π-conjugation directly impacts the transmission of electronic effects. | nih.gov |

| Effect of Spacer Length | Substituent effects weaken as the length of the spacer increases. | The influence of a substituent diminishes over longer conjugated systems. | nih.gov |

| Disubstituted Polyynes | The choice of substituents can tune optical and electric properties (e.g., HOMO-LUMO gap). | Potential for designing molecules with specific electronic characteristics. | nih.gov |

Cycloaddition and Annulation Reactions

The conjugated π-system in analogs of 5-Methoxypenta-1,3-diyne makes them excellent candidates for cycloaddition and annulation reactions, which are powerful methods for constructing cyclic and aromatic structures.

Unsymmetrically substituted polyynes, including those with methoxy groups, can serve as precursors in annulation reactions to build complex molecular architectures. researchgate.net For instance, methoxy-substituted aromatic triynes have been synthesized and used as substrates in [2+2+2] cycloisomerization reactions. researchgate.net This type of reaction involves the transition-metal-catalyzed cyclotrimerization of the alkyne moieties to form a new aromatic ring. The substitution pattern on the starting materials, including the position of the methoxy groups, directs the regiochemical outcome of the annulation, allowing for the controlled synthesis of highly functionalized, nonracemic helicene-like compounds. researchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the diene component is significantly enhanced by the presence of electron-donating groups, such as an alkoxy group. masterorganicchemistry.comyoutube.com Therefore, alkoxy-substituted dienes like 1-methoxybutadiene and related pentadienes are highly reactive in thermal Diels-Alder reactions. masterorganicchemistry.comyoutube.com

The methoxy group not only increases the reaction rate but also controls the regioselectivity when reacting with an unsymmetrical dienophile. masterorganicchemistry.com For a 1-substituted diene like 1-methoxybutadiene, the reaction typically yields the "ortho" (1,2-substituted) product as the major regioisomer, with the "meta" (1,3-substituted) product being a minor byproduct. masterorganicchemistry.com This regiochemical preference is a critical factor in synthetic planning. An exceptionally reactive diene for this purpose is 1-methoxy-3-trimethylsiloxy-buta-1,3-diene, also known as Danishefsky's diene. wikipedia.org

Cycloaromatization reactions are powerful transformations that convert acyclic precursors into aromatic rings, often in a single step. researchgate.net A key example relevant to methoxy-substituted pentadienes is the reaction involving 1,3-Bis(trimethylsiloxy)-1-methoxypenta-1,3-diene. cdnsciencepub.com This compound, prepared from 3-trimethylsiloxy-pent-2-enoate, undergoes cycloaromatization in the presence of an appropriate electrophile and a Lewis acid like titanium tetrachloride (TiCl₄). cdnsciencepub.com This process serves as a general synthesis for substituted 3-hydroxyhomophthalate esters and has been applied as the critical step in the biomimetic synthesis of the natural product sclerin, where it constructs a hexasubstituted benzene (B151609) ring. cdnsciencepub.com

Furthermore, the structural motif of a diyne, as found in this compound, is central to another class of cycloaromatization reactions, namely the Bergman cyclization. organic-chemistry.org This reaction involves the thermal or photochemical cyclization of an enediyne to form a highly reactive 1,4-benzenediyl diradical, which can then be trapped to yield a substituted aromatic ring. organic-chemistry.org The reactivity and activation energy of this process are highly dependent on the substituents and the geometry of the enediyne system. organic-chemistry.org

Intramolecular Cyclization Processes

Intramolecular cyclization reactions of this compound analogs provide efficient routes to various carbocyclic ring systems. These transformations are often mediated by transition metals and proceed through well-defined mechanistic pathways.

Sequential Hydrozirconation and Deoxygenative Cyclization for Carbocyclic Ring Formation

A powerful strategy for the synthesis of carbocyclic rings, such as cyclopentanes and cyclohexenes, from analogs like 5-methoxypent-1-enes involves a sequential hydrozirconation and deoxygenative cyclization process. Hydrozirconation, typically employing Schwartz's reagent ((C₅H₅)₂ZrHCl), involves the syn-addition of a zirconium-hydride bond across an alkyne or alkene. wikipedia.orgthermofisher.com In the case of enyne substrates, this hydrometalation can be highly regioselective. wikipedia.orgorganicreactions.org

The mechanism begins with the hydrozirconation of the alkyne moiety to form a vinylzirconium intermediate. organic-chemistry.org This intermediate can then undergo intramolecular insertion of the tethered alkene, leading to the formation of a zirconacyclopentane or zirconacyclohexane derivative. Subsequent deoxygenative cyclization, often promoted by electrophilic reagents, results in the formation of the desired carbocyclic product. The regioselectivity of the initial hydrozirconation step is influenced by both steric and electronic factors of the substrate. organicreactions.org

Table 1: Key Steps in Hydrozirconation-Cyclization

| Step | Description | Intermediate |

|---|---|---|

| 1. Hydrozirconation | Addition of Schwartz's reagent across the alkyne. | Vinylzirconium species |

| 2. Intramolecular Insertion | Cyclization involving the pendant alkene. | Zirconacycle |

Metal-Catalyzed Intramolecular Rearrangements and Annulations

Transition metal catalysts, including those based on gold, palladium, and ruthenium, are highly effective in promoting intramolecular rearrangements and annulations of enynes and diynes. nih.govresearchgate.netnih.govrsc.org These reactions are valued for their atom economy and ability to construct complex molecular architectures from relatively simple acyclic precursors. nih.govresearchgate.net

The catalytic cycle for these transformations typically involves the coordination of the metal to the alkyne, which activates it towards nucleophilic attack by the tethered alkene. This can lead to the formation of various cyclic intermediates, such as metallacarbenes or vinyl metal species, which can then undergo further rearrangements or annulations to yield the final carbocyclic or heterocyclic products. researchgate.net The presence of other functional groups on the enyne backbone can significantly influence the reaction pathway and the structure of the resulting product. nih.gov For instance, the Bergman cyclization is a notable rearrangement of enediynes that produces a highly reactive diradical intermediate capable of initiating further reactions. nih.gov

Cleavage and Functionalization Reactions

Beyond cyclization, the carbon-oxygen bond and the unsaturated framework of this compound analogs are susceptible to a variety of cleavage and functionalization reactions.

Reductive Carbon-Oxygen Bond Cleavage for Carbanion Generation

The cleavage of the carbon-oxygen bond in ethers, particularly in propargylic systems, is a synthetically useful transformation. quora.comwikipedia.orgnih.gov Reductive cleavage of propargylic ethers using alkali metals can generate corresponding carbanion species. nih.gov This process involves the transfer of electrons from the metal to the ether, leading to the scission of the C-O bond. researchgate.net

The resulting carbanion is a potent nucleophile that can react with a range of electrophiles. For example, trapping this anionic species with trimethoxyborane allows for the synthesis of allenylboronates, which are versatile intermediates in organic synthesis. nih.gov The efficiency of this cleavage can be influenced by the reaction conditions and the nature of the alkali metal used.

Nucleophilic Additions to Unsaturated Methoxy Ethers

The electron-donating nature of the methoxy group can influence the reactivity of the adjacent unsaturated system, making it susceptible to nucleophilic attack. In the context of synthesizing amino ketone derivatives, nucleophilic additions to unsaturated methoxy ethers represent a key strategy. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org

One common approach involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone precursor, which can be derived from a methoxy ether analog. organic-chemistry.org This reaction, often catalyzed by Lewis acids or transition metals, leads to the formation of β-amino ketones. organic-chemistry.orgresearchgate.net The mechanism typically involves the activation of the enone system by the catalyst, followed by the addition of the amine.

Table 2: Common Nucleophiles and Catalysts in the Synthesis of Amino Ketones

| Nucleophile | Catalyst | Product Type |

|---|---|---|

| Amines | Silicon tetrachloride, Ceric ammonium (B1175870) nitrate | β-Amino carbonyls |

| Carbamates | Palladium complexes | β-Amido ketones |

Hydrocyanation of Alkynes

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond, is a fundamental reaction for the synthesis of nitriles. quora.comwikipedia.orgorganicreactions.org In the case of alkynes, this reaction can be catalyzed by transition metal complexes, most notably those of nickel. wikipedia.orgacs.orgrsc.org

The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition: HCN adds to a low-valent metal complex to form a hydrido cyanide complex. wikipedia.org

Alkyne Coordination: The alkyne substrate then coordinates to this metal complex.

Migratory Insertion: The alkyne inserts into the metal-hydride bond, forming an alkenyl-metal cyanide intermediate. wikipedia.orgacs.org

Reductive Elimination: The cycle is completed by the reductive elimination of the alkenyl nitrile product, regenerating the active catalyst. wikipedia.org

The regioselectivity of the hydrocyanation of unsymmetrical alkynes is a critical aspect, and can often be controlled by the choice of catalyst and reaction conditions. For terminal alkynes, Markovnikov addition is frequently observed. rsc.org Due to the high toxicity of HCN, transfer hydrocyanation methods using safer cyanide sources, such as acetone (B3395972) cyanohydrin or malononitriles, have been developed. organicreactions.orgacs.org

Computational and Spectroscopic Characterization of Methoxy Substituted Unsaturated Hydrocarbons

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 5-Methoxypenta-1,3-diyne. nih.gov These computational methods provide a molecular-level understanding that complements and guides experimental findings. rsc.org

DFT studies are employed to predict the ground-state geometry, electronic structure, and thermodynamic stability of methoxy-substituted polyynes. By solving the Kohn-Sham equations, DFT can accurately model electron density and, from it, derive key molecular properties. nih.gov

For this compound, DFT calculations can determine optimized bond lengths, bond angles, and dihedral angles. These calculations would likely show the characteristic linear geometry of the diyne chain and the specific orientation of the terminal methoxy (B1213986) group. The electronic structure analysis typically involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Reaction energetics, such as enthalpies of formation and reaction, are also reliably calculated. mdpi.com These thermodynamic quantities are essential for predicting the feasibility of synthetic routes and the relative stability of isomers. For instance, DFT can be used to calculate the energy released or consumed during a potential isomerization or addition reaction involving the diyne moiety. mdpi.com

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C1≡C2 Bond Length | Triple bond length | ~1.21 Å |

| C3≡C4 Bond Length | Triple bond length | ~1.22 Å |

| C2-C3 Bond Length | Single bond between sp carbons | ~1.37 Å |

| C4-C5 Bond Length | Single bond (sp-sp3) | ~1.45 Å |

| C5-O Bond Length | Carbon-Oxygen single bond | ~1.43 Å |

| C≡C-C Bond Angle | Angle of the diyne chain | ~179° |

Understanding how a molecule reacts requires identifying the transition states that connect reactants to products on the potential energy surface. nih.govsmu.edu DFT calculations are highly effective for locating these transient structures and elucidating detailed reaction mechanisms. mdpi.com A transition state is characterized by being a first-order saddle point on the potential energy surface, with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. smu.edu

For a molecule like this compound, potential reactions could include cycloadditions, nucleophilic additions to the alkyne carbons, or rearrangements. Computational analysis can map the entire reaction pathway, calculating the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. nih.gov This allows for the comparison of different possible mechanisms to determine the most likely pathway. rsc.org

The reactivity of this compound is significantly influenced by the electronic properties of the methoxy group (-OCH₃). This group exerts two opposing electronic effects: a mesomeric effect (+M) and an inductive effect (-I). wikipedia.org

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the adjacent carbon atom through the sigma bond network.

Mesomeric Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into the π-system of the diyne, donating electron density.

DFT calculations can quantify these effects by computing the distribution of electron density across the molecule, often visualized through atomic partial charges or molecular electrostatic potential maps. dntb.gov.ua The analysis reveals how the methoxy group modulates the electron density of the triple bonds, thereby influencing their susceptibility to attack by electrophiles or nucleophiles. Studies on related methoxy-substituted aromatic compounds have shown that the mesomeric effect often dominates, enhancing the electron density of the π-system. nih.gov

| Property | Description | Implication for Reactivity |

|---|---|---|

| Mulliken Atomic Charges | Calculates partial charge on each atom. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The methoxy group's oxygen will be negative, while the alkyne carbons will have their charges modulated. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. The +M effect of the methoxy group is expected to raise the HOMO energy, potentially reducing the gap. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface. | Red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). |

Mechanistic Studies through Spectroscopic and Deuterium (B1214612) Labeling Techniques

Experimental techniques provide crucial data for validating computational models and uncovering dynamic mechanistic details that are difficult to compute.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. libretexts.org It is particularly useful for studying reactions involving the breaking of a bond to hydrogen, such as proton shifts or elimination reactions. princeton.edu The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). wikipedia.org

While this compound itself lacks a terminal acetylenic proton, KIE studies are highly relevant for analogous compounds or for reactions involving proton abstraction from the methoxy group or adjacent methylene (B1212753) group in related structures. In a hypothetical proton transfer mechanism, replacing a hydrogen atom with deuterium at the bond-breaking site would lead to a primary KIE (typically kH/kD > 2). libretexts.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. If no significant rate change is observed (kH/kD ≈ 1), it implies that the C-H bond is not broken in the rate-determining step of the reaction. libretexts.orgmdpi.com Deuterium labeling studies have been instrumental in confirming intramolecular proton transfers in alkyne rearrangements. mdpi.com

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for molecular structure determination and are also used to elucidate reaction mechanisms by identifying intermediates and products. rsc.org

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the C-O bond or fragmentation of the polyyne chain. In mechanistic studies, MS can be used to detect reaction intermediates by analyzing samples taken from the reaction mixture over time.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, one would expect to see a singlet for the methoxy (-OCH₃) protons and a signal for the methylene (-CH₂) protons adjacent to the oxygen.

In the ¹³C NMR spectrum, distinct signals would appear for the sp-hybridized carbons of the diyne system and the sp³-hybridized carbons of the methoxy and methylene groups. The chemical shifts of the sp carbons are influenced by the anisotropic effect of the triple bonds' cylindrical electron clouds. sci-hub.selibretexts.org

These spectroscopic techniques are invaluable for tracking the course of a reaction. By monitoring the disappearance of reactant signals and the appearance of product signals in the NMR spectrum, one can follow the reaction progress. Furthermore, the identification of transient intermediates can provide direct evidence for a proposed reaction mechanism.

| Technique | Expected Observation | Significance |

|---|---|---|

| ¹H NMR | Singlet for -OCH₃ (~3.3-4.0 ppm) Signal for -CH₂- (~2.0-2.5 ppm) | Confirms the presence and environment of proton-containing functional groups. |

| ¹³C NMR | Signals for sp carbons (~60-90 ppm) Signal for -OCH₃ carbon (~50-60 ppm) Signal for -CH₂- carbon (~20-30 ppm) | Provides a map of the carbon skeleton and hybridization states. sci-hub.se |

| Mass Spec (EI) | Molecular ion peak (M⁺) Fragments corresponding to loss of ·CH₃, ·OCH₃, or parts of the alkyne chain. | Confirms molecular weight and provides structural information through fragmentation patterns. |

Applications of Methoxy Substituted Unsaturated Systems in Advanced Chemical Synthesis

Building Blocks for Polycyclic and Stereochemically Defined Structures

The strategic incorporation of methoxy-substituted diynes and other unsaturated systems allows for the efficient assembly of intricate molecular frameworks with a high degree of stereochemical control.

Precursors for Pentalene and Bispentalene Derivatives

Methoxy-substituted diynes are valuable precursors in the synthesis of pentalene and its derivatives, which are of significant interest due to their unique electronic and structural properties. The synthesis of dibenzo[a,e]pentalene derivatives, for instance, has been achieved through various methods, including those that could conceptually start from precursors like 5-Methoxypenta-1,3-diyne. For example, a nickel(0)-catalyzed reaction of 2-bromoethynylbenzenes can produce dibenzopentalenes. mdpi.com This approach highlights the potential for using appropriately substituted methoxy (B1213986) diynes to access functionalized pentalene systems.

The general strategy often involves the cyclization of diynes, where the methoxy group can influence the reactivity and regioselectivity of the reaction. The synthesis of dibenzopentalene from 2-iodophenylacetylene using a palladium and copper catalyst system further illustrates the utility of haloalkynes, which can be derived from methoxyalkynes, in constructing these complex polycyclic aromatic compounds. mdpi.com

| Precursor Type | Catalyst/Reagent | Product | Reference |

| 2-Bromoethynylbenzene | Ni(PPh3)2Cl2, Zn | Dibenzopentalene | mdpi.com |

| 2-Iodophenylacetylene | Pd(PhCN)Cl2, PPh3, CuI | Dibenzopentalene | mdpi.com |

Synthesis of Chiral Heterocycles (e.g., Piperidines, Lactones, Tetrahydrofurans)

Methoxy-substituted unsaturated systems are instrumental in the stereoselective synthesis of a variety of chiral heterocycles.

Piperidines: The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of pyridine precursors. whiterose.ac.ukyoutube.com While direct examples using this compound are not prevalent, the functional handles provided by such a precursor can be elaborated into structures suitable for cyclization to form piperidine rings. For instance, the alkyne moieties can be reduced and functionalized to create the necessary carbon skeleton for intramolecular cyclization reactions. nih.govbeilstein-journals.org

Lactones: The synthesis of lactones often involves the cyclization of hydroxy acids or the oxidation of cyclic ketones. organic-chemistry.orgmdpi.com Methoxy-substituted diynes can be transformed into intermediates suitable for lactonization. For example, the alkyne groups can undergo hydration and oxidation to form carboxylic acid and alcohol functionalities within the same molecule, which can then cyclize to form lactones. rsc.orgrsc.org

Tetrahydrofurans: The synthesis of tetrahydrofurans can be accomplished through the cyclization of unsaturated alcohols. organic-chemistry.org Methoxy-substituted systems can serve as precursors to these unsaturated alcohols. For example, the partial reduction of a diyne can yield an enyne, which can then be hydrated to an unsaturated alcohol poised for cyclization. The methoxy group can influence the regioselectivity of these transformations.

| Heterocycle | Synthetic Strategy | Precursor Type | Key Transformation |

| Piperidine | Hydrogenation of Pyridines | Substituted Pyridines | Catalytic Hydrogenation |

| Lactone | Oxidative Cyclization | Diols | Aerobic Oxidation |

| Tetrahydrofuran | Redox-Relay Heck Reaction | cis-Butene-1,4-diol | Hemiacetal Formation and Reduction |

Construction of Calixarene Scaffolds with Chiral Methylene (B1212753) Bridges

Calixarenes are macrocyclic compounds that have found widespread applications in supramolecular chemistry. The introduction of chirality into the calixarene scaffold can lead to new applications in chiral recognition and catalysis. nih.gov While direct synthesis from this compound is not a standard method, the functional groups of such a molecule can be used to build phenolic units that are the fundamental building blocks of calixarenes.

The construction of inherently chiral calixarenes can be achieved through the asymmetric placement of achiral substituents on the calixarene skeleton. nih.gov One approach involves the functionalization of the methylene bridges. nih.gov For example, a calix oregonstate.eduarene derivative with carbonyl and bromomethylene bridges has been synthesized, demonstrating that the methylene bridges can be modified. cornell.edu The methoxy group in a precursor could be used to direct ortho-lithiation, allowing for the introduction of functional groups that could later be transformed into modified methylene bridges.

| Calixarene Type | Synthetic Approach | Key Feature | Reference |

| Inherently Chiral Calix nih.govarene | Enantioselective Desymmetrization | 9H-fluorene-embedded | rsc.org |

| Inherently Chiral Calix nih.govarene | Double Intramolecular Cyclization | Double Carboxamide Bridges | nih.gov |

| Modified Calix oregonstate.eduarene | Bromination of Diketocalix oregonstate.eduarene | Carbonyl and Bromomethylene Bridges | cornell.edu |

Synthesis of Functionalized Cyclopentanes and Cyclohexenes

Cyclopentanes: Functionalized cyclopentanes are important structural motifs in many natural products and biologically active molecules. oregonstate.edubeilstein-journals.orgbeilstein-journals.orgnih.gov Methoxy-substituted diynes can be utilized in cycloaddition reactions to form five-membered rings. For instance, a [2+2+1] cycloaddition involving the two alkyne units and a carbon monoxide source could potentially lead to cyclopentadienone structures. Furthermore, domino reactions involving vinyldiazoacetates and allyl alcohols provide a highly diastereo- and enantioselective route to functionalized cyclopentanes. nih.gov

Cyclohexenes: The Diels-Alder reaction is a powerful tool for the synthesis of cyclohexene derivatives. researchgate.netumass.eduyoutube.comrsc.org A methoxy-substituted diyne can be partially reduced to a conjugated diene, which can then participate in a Diels-Alder reaction with a suitable dienophile to afford a cyclohexene. The methoxy group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition.

| Carbocycle | Synthetic Method | Key Features |

| Functionalized Cyclopentane | Domino Sequence | Four new stereogenic centers, high diastereoselectivity |

| Functionalized Cyclopentane | Three-Component Reaction | Spiro[cyclopentane-1,2'-indene] derivatives |

| Hindered Cyclohexene | Diels-Alder Reaction | Mixed Lewis acid catalyst system |

Preparation of α-Functionalized Carbonyl Compounds

α-Functionalized carbonyl compounds are versatile intermediates in organic synthesis. semanticscholar.org Methoxy-substituted unsaturated systems can be converted into such compounds. For example, the hydration of one of the alkyne moieties in this compound would lead to a β,γ-alkynyl-α-methoxy ketone. The remaining alkyne can then be further functionalized. Alternatively, the reaction of 1,3-dienes with aldehydes, known as hydroacylation, can produce α- and β-functionalized ketones. nih.gov A methoxy-substituted diene, derived from the partial reduction of the diyne, could potentially undergo such a reaction.

Intermediates in Total Synthesis of Complex Molecules

The versatility of methoxy-substituted unsaturated systems makes them valuable intermediates in the total synthesis of complex natural products and other target molecules. Their ability to be transformed into a variety of functional groups and ring systems allows for their incorporation into convergent synthetic strategies.

For example, the synthesis of natural products containing fully functionalized cyclopentane rings often relies on cascade reactions where the stereochemistry is carefully controlled. oregonstate.edu A precursor like this compound could be elaborated into a substrate for such a cascade. Similarly, the synthesis of complex molecules containing piperidine, lactone, or tetrahydrofuran rings could benefit from the use of methoxy-substituted diyne building blocks. organic-chemistry.orgajchem-a.comnih.gov

The modular synthesis of methoxy-substituted optically pure aromatic triynes has been reported, with these compounds intended to serve as precursors for the synthesis of nonracemic helicene-like compounds through [2+2+2] cyclization reactions. researchgate.net This highlights the potential for using such building blocks in the asymmetric synthesis of complex chiral molecules.

| Target Molecule Class | Synthetic Strategy | Role of Methoxy-Substituted System |

| Hirsutellone B | Epoxide opening/Diels-Alder cascade | Precursor to functionalized cyclopentane core |

| Helicene-like Compounds | [2+2+2] Cycloisomerization | Chiral triyne precursor |

| Prostaglandins | Lactonization | Precursor to lactone ring |

Emerging Research Frontiers and Future Prospects for 5 Methoxypenta 1,3 Diyne Research

Exploration of Novel Catalytic Systems, Including Metal-Free Approaches

The synthesis of unsymmetrical diynes, such as 5-Methoxypenta-1,3-diyne, is a significant area of research in organic chemistry. Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions. However, the development of novel catalytic systems, particularly those that are metal-free, is a key focus for greener and more sustainable chemical synthesis.

For a compound like this compound, metal-free approaches could involve the use of hypervalent iodine reagents to facilitate the coupling of appropriate alkyne precursors. For instance, an organocatalyst could be employed to activate a terminal alkyne for coupling with a methoxy-containing building block. These methods can offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures.

Recent research in the broader field of diyne synthesis has demonstrated the potential of various metal-free catalytic systems. These often involve the generation of highly reactive intermediates under mild conditions, allowing for the construction of the diyne framework with high efficiency. The application of such systems to the specific synthesis of this compound represents a promising avenue for future investigation.

Development of Advanced Asymmetric Synthetic Methodologies

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. For this compound, while the parent molecule is achiral, the development of asymmetric methodologies would be crucial for the synthesis of chiral derivatives.

Advanced asymmetric synthetic approaches could involve the use of chiral catalysts to control the stereochemical outcome of reactions that install chiral centers adjacent to the diyne functionality. For example, a chiral ligand-metal complex could be used to catalyze the addition of a nucleophile to a derivative of this compound, leading to the formation of a stereodefined product.

Furthermore, asymmetric methodologies could be developed for the synthesis of chiral precursors that are then converted to derivatives of this compound. This could involve enzymatic resolutions or asymmetric hydrogenations to establish the desired stereochemistry early in the synthetic sequence. The exploration of such strategies would significantly expand the synthetic utility of the this compound scaffold.

Advanced Mechanistic Insights for Enhanced Regio- and Stereocontrol in Complex Transformations

Achieving high levels of regio- and stereocontrol is a central challenge in the synthesis of complex organic molecules. For transformations involving this compound, a deep understanding of the reaction mechanisms is essential for developing highly selective methods.

Advanced mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. These studies could elucidate the transition states of key reaction steps, providing insights into the factors that govern the regioselectivity of additions to the unsymmetrical diyne system. For instance, understanding the electronic and steric influences of the methoxy (B1213986) group would be critical for predicting the outcome of electrophilic additions.

In terms of stereocontrol, mechanistic insights could guide the design of new catalysts and reagents that can effectively discriminate between different stereochemical pathways. For example, in a cycloaddition reaction involving a derivative of this compound, understanding the orbital interactions in the transition state could enable the development of methods to control the diastereoselectivity of the transformation.

Potential Contributions to Next-Generation Material Development

The rigid, linear structure and the π-conjugated system of diynes make them attractive building blocks for the development of advanced materials with unique electronic and optical properties. This compound, with its methoxy functional group, could offer additional opportunities for tuning these properties.

One potential application is in the synthesis of novel conjugated polymers. The diyne unit can be polymerized through various methods, such as topochemical polymerization, to create highly ordered, one-dimensional materials. The presence of the methoxy group could influence the packing of the monomers in the solid state and modulate the electronic properties of the resulting polymer. Such materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, this compound could be incorporated into the structure of molecular wires or other nanoscale electronic components. The diyne moiety can act as a rigid spacer, while the methoxy group could be used to anchor the molecule to a surface or to interact with other molecules in a supramolecular assembly. The exploration of these possibilities could lead to the development of next-generation materials with tailored electronic and photophysical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxypenta-1,3-diyne?

- Methodological Answer : Terminal acetylene dimerization using catalytic systems like CCl₄-TMEDA-CuCl is effective for synthesizing conjugated diynes. For methoxy-substituted analogs, aryl vinyl precursors (e.g., 1-methoxy-4-vinylbenzene) can be coupled under these conditions to yield 1,4-bis(methoxyphenyl)buta-1,3-diyne derivatives . Optimization requires inert atmospheres, controlled temperatures (60–80°C), and solvent selection (e.g., DMF or THF). Characterization via melting point analysis and NMR (¹H/¹³C) ensures product purity.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Methoxy protons (-OCH₃) appear as a singlet near δ 3.8 ppm. Conjugated diyne protons (C≡C-C≡C) show no direct signals but influence neighboring protons.

- IR Spectroscopy : Stretching vibrations for C≡C bonds appear at ~2100–2260 cm⁻¹. Methoxy C-O stretches occur at ~1250 cm⁻¹.

- MS (Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) confirm molecular weight, while fragmentation patterns distinguish regioisomers .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of volatile intermediates. Store diynes under inert gas (N₂/Ar) to prevent oxidation. Waste must be segregated and treated by certified agencies to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Computational studies (e.g., DFT) predict electron density distribution. The methoxy group donates electrons via resonance, stabilizing transition states in Sonogashira or Heck couplings. HOMO-LUMO gaps calculated via Gaussian09 or ORCA software guide catalyst selection (e.g., Pd(PPh₃)₄) . Experimental validation involves kinetic studies under varying electronic conditions (e.g., substituent effects on aryl partners).

Q. What strategies resolve contradictions in reported melting points for methoxy-substituted diynes?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Recrystallization in polar aprotic solvents (e.g., acetone/hexane mixtures) followed by DSC (Differential Scanning Calorimetry) can identify polymorphic forms. PXRD (Powder X-ray Diffraction) and HPLC purity checks (>99%) ensure consistency .

Q. How can this compound derivatives be evaluated for antimicrobial activity?

- Methodological Answer :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- SAR Studies : Modify diyne backbone with halogens or alkyl groups to assess bioactivity trends.

- Mechanistic Studies : Use fluorescence microscopy to evaluate membrane disruption or ROS generation .

Q. What computational models predict the stability of this compound under thermal stress?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with DFT-based transition state calculations. Simulate decomposition pathways (e.g., cyclization or oxidation) using Gaussian09 with B3LYP/6-31G* basis sets. Compare experimental TGA mass loss profiles (e.g., 5% weight loss at 150°C) with predicted activation energies .

Methodological Design Considerations

Q. How to design kinetic studies for diyne polymerization initiated by UV light?

- Methodological Answer :

- Reaction Setup : Irradiate diyne solutions (e.g., in CHCl₃) with UV-A (365 nm) and monitor via in-situ FTIR.

- Kinetic Analysis : Track C≡C bond consumption using time-resolved spectroscopy. Fit data to a second-order rate law.

- Control Variables : Maintain constant light intensity (calibrated radiometer) and exclude oxygen (bubble N₂) .

Q. What analytical techniques differentiate this compound from its regioisomers?

- Methodological Answer :

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 148 for [M]⁺ vs. m/z 134 for demethoxy analogs).

- ²D NMR (COSY/HSQC) : Correlate methoxy proton coupling with adjacent aromatic protons to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.